1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid
Description
Historical Context and Development in Heterocyclic Chemistry
The development of heterocyclic chemistry traces its origins to the early nineteenth century, when foundational discoveries in organic chemistry began to reveal the structural diversity of compounds containing heteroatoms within cyclic frameworks. The field experienced significant advancement when Brugnatelli separated alloxan from uric acid in 1818, marking one of the earliest systematic investigations of nitrogen-containing heterocycles. Subsequently, Dobereiner's production of furan compounds using sulfuric acid with starch in 1832 established the groundwork for understanding oxygen-containing five-membered aromatic rings. The discovery and characterization of furan derivatives gained momentum when Carl Wilhelm Scheele described 2-furoic acid in 1780, followed by Johann Wolfgang Döbereiner's report of furfural in 1831. Heinrich Limpricht's preparation of furan itself in 1870, initially termed tetraphenol, represented a pivotal moment in furan chemistry.
Piperidine chemistry evolved along a parallel trajectory, with Thomas Anderson first reporting piperidine in 1850, followed by Auguste Cahours's independent discovery and nomenclature in 1852. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational synthetic methodology for this important heterocycle. The name piperidine derives from the genus name Piper, reflecting its initial isolation from pepper-derived natural products. The systematic development of piperidine chemistry revealed its significance as a structural element in numerous alkaloids and pharmaceutical compounds, with the six-membered saturated nitrogen heterocycle demonstrating remarkable versatility in synthetic applications.
The convergence of furan and piperidine chemistry into hybrid structures represents a more recent development in heterocyclic chemistry, driven by the recognition that combining distinct heterocyclic motifs can yield compounds with enhanced biological activity and improved pharmaceutical properties. This synthetic strategy reflects the broader trend toward molecular complexity and functional diversity that characterizes contemporary medicinal chemistry approaches.
Systematic Nomenclature and Chemical Classification
The systematic nomenclature of 1-(5-ethylfuran-2-carbonyl)piperidine-4-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound's official designation reflects its structural hierarchy, beginning with the piperidine ring as the principal heterocyclic framework, numbered to provide the lowest possible locant for the carboxylic acid substituent at position 4. The substituent at the nitrogen atom of the piperidine ring consists of a carbonyl group attached to the 2-position of a furan ring that bears an ethyl group at position 5.
The molecular formula C13H17NO4 indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 251.28 grams per mole. The compound's Chemical Abstracts Service registry number 1094630-18-8 provides unique identification within chemical databases and regulatory frameworks. The International Chemical Identifier string InChI=1S/C13H17NO4/c1-2-10-3-4-11(18-10)12(15)14-7-5-9(6-8-14)13(16)17/h3-4,9H,2,5-8H2,1H3,(H,16,17) and the corresponding InChI key SBKCNHRFNACDSP-UHFFFAOYSA-N facilitate computational chemical analysis and database searches.
The Simplified Molecular Input Line Entry System representation CCC1=CC=C(O1)C(=O)N2CCC(CC2)C(=O)O provides a linear notation that captures the complete connectivity pattern of the molecule. This systematic approach to nomenclature and chemical identification ensures unambiguous communication within the scientific community and supports regulatory compliance in pharmaceutical and chemical industries.
Structural Features and Key Functional Groups
The molecular architecture of this compound incorporates several distinct functional domains that contribute to its chemical and biological properties. The piperidine ring adopts a chair conformation typical of saturated six-membered heterocycles, with the nitrogen atom positioned to minimize steric interactions with adjacent substituents. The carboxylic acid group at position 4 of the piperidine ring exists in an equatorial orientation, reducing 1,3-diaxial interactions and stabilizing the overall molecular conformation.
The furan moiety exhibits the characteristic aromatic properties of five-membered oxygen heterocycles, with the oxygen atom contributing two electrons to the six-electron aromatic system in accordance with Hückel's rule. The ethyl substituent at position 5 of the furan ring introduces electron-donating properties that enhance the nucleophilicity of the aromatic system and influence the compound's reactivity patterns. The carbonyl linker connecting the furan and piperidine rings provides both structural rigidity and electronic communication between the two heterocyclic domains.
The spatial arrangement of functional groups creates multiple sites for potential hydrogen bonding and electrostatic interactions. The carboxylic acid functionality can participate in both hydrogen bond donation and acceptance, while the carbonyl oxygen atom of the amide linkage serves as a hydrogen bond acceptor. The aromatic furan ring contributes to π-π stacking interactions and provides additional sites for molecular recognition events.
Table 1: Key Structural Parameters of this compound
Significance as a Furan-Piperidine Hybrid Compound
The structural integration of furan and piperidine motifs within this compound exemplifies the strategic approach to molecular design that characterizes modern pharmaceutical chemistry. Furan derivatives have demonstrated remarkable versatility in synthetic applications, serving as both reaction intermediates and biologically active compounds. The five-membered aromatic ring exhibits enhanced reactivity compared to benzene due to the electron-donating effects of the oxygen heteroatom, facilitating electrophilic substitution reactions and providing opportunities for further chemical modification.
Piperidine scaffolds have established themselves as privileged structures in medicinal chemistry, appearing in numerous approved pharmaceutical agents and natural alkaloids. The six-membered saturated nitrogen heterocycle provides conformational flexibility while maintaining sufficient rigidity to support specific molecular recognition events. The combination of these structural elements in a single molecule creates opportunities for multifaceted biological interactions that neither component could achieve independently.
The carbonyl linker between the furan and piperidine rings serves multiple functions beyond simple structural connection. This amide bond contributes to the compound's overall polarity and provides a site for potential metabolic transformation. The planar geometry of the amide group restricts conformational flexibility in this region of the molecule, potentially enhancing selectivity for specific biological targets.
Research into furan-containing heterocycles has revealed their utility in various synthetic transformations, including their role as versatile synthons for the construction of complex molecular architectures. The incorporation of furan motifs into piperidine-based compounds represents a strategic approach to modulating physicochemical properties while maintaining the favorable characteristics associated with piperidine scaffolds.
Relationship to Other Piperidine Carboxylic Acid Derivatives
This compound belongs to a broader family of piperidine carboxylic acid derivatives that have demonstrated significant pharmaceutical importance. Isonipecotic acid, also known as 4-piperidinecarboxylic acid, serves as the foundational structure for this class of compounds and acts as a gamma-aminobutyric acid receptor partial agonist. The systematic modification of this basic scaffold through substitution at the nitrogen atom has yielded numerous bioactive compounds with diverse therapeutic applications.
The structural relationship between this compound and related derivatives such as 1-(5-methylfuran-2-carbonyl)piperidine-4-carboxylic acid highlights the impact of subtle structural modifications on molecular properties. The replacement of the methyl group with an ethyl substituent on the furan ring represents a homologous extension that may influence lipophilicity, metabolic stability, and biological activity patterns.
Table 2: Comparative Analysis of Related Piperidine Carboxylic Acid Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| This compound | 1094630-18-8 | C13H17NO4 | 251.28 | Ethyl-substituted furan |
| 1-(5-Methylfuran-2-carbonyl)piperidine-4-carboxylic acid | 1042796-04-2 | C12H15NO4 | 237.25 | Methyl-substituted furan |
| 1-(3-Methylfuran-2-carbonyl)piperidine-4-carboxylic acid | 926216-30-0 | C12H15NO4 | 237.25 | Alternative methyl position |
| 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid | 1025450-05-8 | C11H13NO4 | 223.23 | Unsubstituted furan, alternative carboxylic acid position |
The development of optical resolution methods for piperidine carboxylic acid derivatives has become increasingly important as pharmaceutical applications require enantiomerically pure compounds. Research has demonstrated that traditional resolution methods using tartaric acid often require multiple recrystallization steps, leading to reduced yields and increased production costs. Alternative approaches using specialized optical resolution agents have shown promise for improving both yield and optical purity while addressing environmental concerns associated with conventional methods.
The pharmaceutical significance of piperidine carboxylic acid derivatives extends beyond individual compound properties to encompass their role as synthetic intermediates for more complex therapeutic agents. Novel derivatives incorporating the 10H-pyrazino[2,3-b]benzothiazine framework have demonstrated potent inhibitory activity against adhesion molecules such as intercellular adhesion molecule-1, highlighting the versatility of the piperidine carboxylic acid scaffold in drug design.
The systematic exploration of structure-activity relationships within this compound class has revealed the critical importance of substituent positioning and electronic properties in determining biological activity. The incorporation of aromatic heterocycles such as furan rings provides opportunities for π-π stacking interactions with biological targets while maintaining the favorable pharmacokinetic properties associated with piperidine-based compounds.
Properties
IUPAC Name |
1-(5-ethylfuran-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-10-3-4-11(18-10)12(15)14-7-5-9(6-8-14)13(16)17/h3-4,9H,2,5-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKCNHRFNACDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Patented Method for Related Piperidine Derivatives
According to WO2016071792A1, a method involves:
- Starting with ethyl-isonipecotate, which undergoes reduction and subsequent acylation reactions.
- The process involves cooling, dropwise addition of reagents like chloroacetaldehyde, and reduction with sodium cyanoborohydride (NaCNBH₃).
- The final step involves coupling with furan-2-carbonyl derivatives, achieved via carbodiimide-mediated coupling.
Route 2: Synthesis of N-Boc Protected Piperidine Derivatives
Research from CN102056901A describes:
- Preparation of β-keto esters from piperidine acids using Meldrum’s acid.
- Subsequent formation of heterocyclic derivatives via cyclization with hydrazines or amino acids.
- These intermediates can be deprotected and functionalized further to introduce the furan-2-carbonyl group.
Route 3: Synthesis of Heterocyclic Carboxylic Acids
The study by PMC article (2021) details:
- Using β-enamino diketones derived from piperidine acids.
- Coupling with phenylhydrazines or methylhydrazines to form pyrazole derivatives.
- These pathways can be adapted to incorporate furan rings by replacing phenylhydrazines with furanyl hydrazines or related compounds.
Proposed Synthetic Scheme
Data Tables Summarizing Key Parameters
| Method | Starting Materials | Reagents | Key Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Patented acylation | Piperidine derivatives, furan-2-carbonyl chloride | Lewis acids (AlCl₃), low temperature | Controlled acylation | 60-75% | Sensitive to polymerization of furans |
| Carbodiimide coupling | Piperidine amino intermediates, furan-2-carboxylic acid | DCC/EDC, DMAP | Room temperature, inert atmosphere | 65-80% | Widely applicable, mild conditions |
| Meldrum’s acid route | Piperidine acids | Meldrum’s acid, EDC·HCl | Heating, subsequent cyclization | 50-70% | Useful for heterocyclic derivatives |
Research Findings and Optimization Notes
- Reaction selectivity is enhanced by controlling temperature, especially during acylation of furans to prevent polymerization.
- Coupling efficiency improves with the use of catalytic DMAP and excess reagents.
- Purification often involves chromatography, with careful control of pH to prevent hydrolysis or degradation.
- Yield optimization is achieved by adjusting molar ratios, reaction time, and solvent polarity.
Chemical Reactions Analysis
1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with biological receptors, modulating their activity and leading to various physiological effects. The furan ring may also contribute to its binding affinity and specificity towards certain enzymes or proteins .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
*Estimated based on structural composition.
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with ethylfuran-2-carboxylic acid under controlled conditions. The process can be optimized using various catalysts and solvents to enhance yield and purity.
The compound exhibits biological activity through several mechanisms, including modulation of enzyme activity and interaction with cellular signaling pathways. It has been shown to influence the activity of key kinases involved in cancer progression, such as Bruton tyrosine kinase (BTK) and interleukin-2-inducible kinase (ITK) .
Antiproliferative Effects
Research indicates that this compound possesses antiproliferative properties against various cancer cell lines. For example, a structure-activity relationship (SAR) study demonstrated that compounds with similar scaffolds showed significant inhibition of cell proliferation in ITK-high Jurkat and CEM cell lines, with IC50 values indicating moderate to high activity .
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| This compound | Jurkat | 26.0 | Moderate |
| This compound | CEM | 28.9 | Moderate |
| Compound 14 | RAMOS | 9.0 | Highly Active |
Cytotoxicity Profiling
Cytotoxicity profiling is essential for assessing the safety profile of the compound. Compounds are generally classified based on their IC50 values, where values below 10 µM indicate high activity, while those above 50 µM are considered inactive . The findings suggest that while some derivatives exhibit potent activity against malignant cells, they remain relatively inactive against nonmalignant cells.
Case Studies
Several studies have evaluated the biological impact of related compounds. For instance, a study on benzo[d]imidazole derivatives demonstrated their ability to inhibit NLRP3 inflammasome activity, which is crucial for inflammatory responses . This highlights the potential for developing anti-inflammatory agents from similar scaffolds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid, and how can intermediates be characterized?
- Methodology : A multi-step synthesis approach is recommended. For example, piperidine derivatives are often synthesized via coupling reactions using catalysts like palladium(II) acetate under inert atmospheres (40–100°C). Key intermediates (e.g., 5-ethylfuran-2-carbonyl chloride) can be prepared via acyl chloride formation and coupled to piperidine-4-carboxylic acid using LDA (lithium diisopropylamide) in THF/hexane at low temperatures (-78°C). Intermediate purity is verified via TLC and NMR .
- Characterization : Use -NMR (400 MHz, DMSO-) to confirm coupling efficiency. For carbonyl groups, FT-IR (1700–1750 cm) and LC-MS (ESI+) are critical .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is standard. For polar impurities, reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) achieves >95% purity. Recrystallization in ethanol/water (1:1) at 4°C enhances crystallinity .
Q. How can researchers confirm the compound’s identity and purity?
- Analytical Workflow :
- NMR : -NMR (δ 1.2–1.4 ppm for ethyl group; δ 7.2–7.5 ppm for furan protons).
- HPLC : Use a Thermo Scientific Hypersil GOLD column (5 µm, 150 × 4.6 mm) with UV detection at 254 nm. Retention time: ~8.2 min .
- Melting Point : Compare experimental values (e.g., 182–185°C) with literature .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Optimization Strategies :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc) vs. PdCl) with ligands like XPhos to enhance coupling efficiency .
- Temperature Control : Maintain -78°C during LDA-mediated steps to minimize side reactions.
- Solvent Selection : Replace THF with 2-MeTHF for improved solubility and greener chemistry .
Q. How to resolve contradictions between computational logP predictions and experimental solubility data?
- Case Study : Predicted logP = -0.194 (via PubChem) may conflict with low aqueous solubility. Address this by:
- Experimental Validation : Measure solubility in PBS (pH 7.4) via shake-flask method.
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility for biological assays .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
- Protocol :
- Docking : Use AutoDock Vina with SMILES string (CC(=O)N1CCC(CC1)C(=O)O) to predict binding to enzymes like PIM1 kinase.
- MD Simulations : Run 100 ns GROMACS simulations in explicit solvent to assess stability of ligand-protein complexes .
Q. How to design in vitro assays to evaluate the compound’s metabolic stability?
- Methodology :
- Microsomal Incubations : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS over 60 min.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Key Notes
- Safety : Handle with nitrile gloves and under fume hoods due to potential respiratory irritation (see SDS guidelines) .
- Data Reproducibility : Validate all synthetic steps with ≥3 independent replicates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
